molecular formula C24H23ClN4O2S2 B12477575 3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12477575
M. Wt: 499.1 g/mol
InChI Key: SDWNNJZJHKBECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, piperazine moiety, and carbamothioyl group contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The piperazine moiety can be incorporated through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an activated aromatic compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener reaction conditions, such as solvent-free or aqueous-based reactions .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring and piperazine moiety may allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23ClN4O2S2

Molecular Weight

499.1 g/mol

IUPAC Name

3-chloro-4-methyl-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H23ClN4O2S2/c1-16-4-5-17(15-20(16)25)22(30)27-24(32)26-18-6-8-19(9-7-18)28-10-12-29(13-11-28)23(31)21-3-2-14-33-21/h2-9,14-15H,10-13H2,1H3,(H2,26,27,30,32)

InChI Key

SDWNNJZJHKBECE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.